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Compound Name:
Tetrahydro-6-undecyl-2H-pyran-2-

one

Cat. No.: B1197309 Get Quote

Introduction

Tetrahydro-6-undecyl-2H-pyran-2-one, also known as δ-hexadecalactone, is a saturated

delta-lactone. Its chemical formula is C16H30O2 and it has a molecular weight of 254.41 g/mol

.[1][2][3][4] This lipophilic molecule consists of a six-membered tetrahydropyran-2-one ring

substituted with an undecyl group at the 6-position. As a significant flavoring and fragrance

agent, its structural elucidation and purity assessment are crucial.[1] This guide provides a

detailed overview of the expected spectroscopic data (NMR, IR, and MS) for Tetrahydro-6-
undecyl-2H-pyran-2-one, along with standardized experimental protocols for data acquisition.

While experimentally obtained spectra for this specific compound are not widely available in

public databases, this document presents predicted data based on the analysis of its chemical

structure and comparison with homologous compounds.

Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for Tetrahydro-6-undecyl-2H-pyran-2-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H at C6 ~ 4.2 m -

H at C2 ~ 2.5 t ~ 7.0

CH₂ in alkyl chain (α

to C6)
~ 1.6 m -

CH₂ in the ring ~ 1.4 - 1.9 m -

Other CH₂ in alkyl

chain
~ 1.2-1.4 br s -

Terminal CH₃ ~ 0.9 t ~ 7.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Predicted)

Carbon Atom Chemical Shift (δ, ppm)

C1 (C=O) ~ 172

C6 (CH-O) ~ 80

C2 (CH₂-C=O) ~ 30

C5 (CH₂) ~ 35

C3, C4 (ring CH₂) ~ 20 - 28

Alkyl chain CH₂ ~ 22 - 32

Terminal CH₃ ~ 14

Infrared (IR) Spectroscopy Data (Predicted)
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Functional Group Absorption Range (cm⁻¹) Intensity

C=O (lactone carbonyl) ~ 1735 - 1750 Strong

C-O (ester) ~ 1150 - 1250 Strong

C-H (sp³ stretch) ~ 2850 - 2960 Strong

C-H (bend) ~ 1375 - 1475 Medium

Mass Spectrometry (MS) Data (Predicted)
m/z Interpretation

254 [M]⁺ (Molecular Ion)

99 McLafferty rearrangement product

Various Loss of alkyl fragments

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydro-6-undecyl-2H-pyran-2-
one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid/Melt: If the sample is a liquid or a low-melting solid, a thin film can be prepared

by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent-filled cell.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

The typical scanning range is from 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2]

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Often, the mass

spectrometer is coupled with a gas chromatograph (GC-MS) for sample introduction and

separation.

Data Acquisition:

Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample

molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a

liquid to create an aerosol, leading to the formation of ions.

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by

a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺. Other peaks

represent fragment ions, which can provide information about the molecule's structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Tetrahydro-6-undecyl-2H-pyran-2-one.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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